molecular formula C19H15NO5 B2966900 N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325471-96-3

N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2966900
CAS No.: 325471-96-3
M. Wt: 337.331
InChI Key: RTKPZJUKQSXWQW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The compound also contains an acetylphenyl group and a methoxy group, which contribute to its unique chemical properties.

Scientific Research Applications

N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Safety and Hazards

The safety data sheet for a similar compound, 4-Acetamidoacetophenone, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

Future Directions

While specific future directions for this compound are not available, research in the field of organic chemistry continues to explore new synthesis methods, applications, and potential biological activities of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-acetylphenylamine, which is then reacted with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Formation of 8-hydroxy-2-oxo-2H-chromene-3-carboxamide.

    Reduction: Formation of N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide
  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide

Uniqueness

N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties. The presence of the methoxy group also enhances its reactivity and potential for further chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(4-acetylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-11(21)12-6-8-14(9-7-12)20-18(22)15-10-13-4-3-5-16(24-2)17(13)25-19(15)23/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKPZJUKQSXWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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